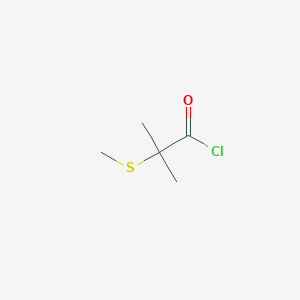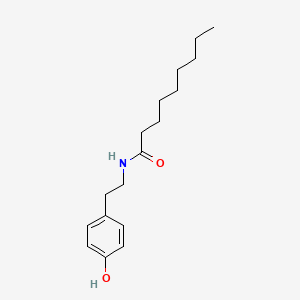
Benzoyloxyethyl vinyl ether
Vue d'ensemble
Description
Benzoyloxyethyl vinyl ether is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from benzoic acid and 2-vinyloxyethanol, combining the aromatic properties of benzoic acid with the reactive vinyl ether group of 2-vinyloxyethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 2-vinyloxyethyl ester typically involves the esterification of benzoic acid with 2-vinyloxyethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoyloxyethyl vinyl ether can undergo various chemical reactions, including:
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Benzoic acid and 2-vinyloxyethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Benzoic alcohol and 2-vinyloxyethanol.
Applications De Recherche Scientifique
Benzoyloxyethyl vinyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Used in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of benzoic acid 2-vinyloxyethyl ester involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing benzoic acid and 2-vinyloxyethanol. Benzoic acid can then exert its antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid methyl ester: Another ester of benzoic acid, commonly used as a flavoring agent.
Benzoic acid ethyl ester: Used in the fragrance industry for its pleasant aroma.
Benzoic acid propyl ester: Known for its antimicrobial properties.
Uniqueness
Benzoyloxyethyl vinyl ether is unique due to the presence of the vinyl ether group, which imparts additional reactivity and potential for polymerization. This makes it a valuable compound in the synthesis of specialized polymers and materials .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-ethenoxyethyl benzoate |
InChI |
InChI=1S/C11H12O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clé InChI |
NFASKBANFMISNN-UHFFFAOYSA-N |
SMILES canonique |
C=COCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylic acid](/img/structure/B8415340.png)

![1,4-dihydro-7-hydroxy-4-methylcyclopent[b]indol-3(2H)-one](/img/structure/B8415358.png)
![2-{[1-(Aziridin-1-yl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B8415372.png)
![tert-butyl 1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-ylcarbamate](/img/structure/B8415383.png)
![1-benzyl-5-trifluoromethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8415388.png)



![7-(2,6-Dimethyl-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B8415413.png)
![2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)1-piperidinyl]ethylamine](/img/structure/B8415415.png)

